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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

This guide provides a comprehensive comparison of the spectroscopic data for the four
stereoisomers of (-)-Dihydrocarveol: (-)-dihydrocarveol, (-)-neodihydrocarveol, (-)-
isodihydrocarveol, and (-)-neoisodihydrocarveol. These compounds are common products of
the reduction of (-)-carvone, a natural product found in essential oils. The differentiation of
these isomers is crucial for researchers in natural product chemistry, stereoselective synthesis,
and drug development. This guide presents key spectroscopic data in a clear, comparative
format and includes detailed experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the four isomers of (-)-
Dihydrocarveol. This data is essential for the identification and characterization of these
closely related compounds.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Proton f))ihydrocarveo I(\I)eodihydrocar I(s)odihydrocarv :\I)eoisodihydro
I veol eol carveol

H-1 ~3.85 (m) ~4.00 (br s) ~3.45 (td) ~3.90 (m)

H-2 ~1.60 (M) ~1.75 (m) ~1.90 (m) ~1.55 (m)
H-3ax ~1.30 (m) ~1.40 (m) ~1.25 (m) ~1.20 (m)
H-3eq ~2.10 (m) ~2.00 (m) ~2.15 (m) ~2.05 (m)

H-4 ~2.05 (m) ~2.15 (m) ~2.25 (m) ~2.10 (m)
H-5ax ~1.45 (m) ~1.55 (m) ~1.35 (m) ~1.40 (m)
H-5eq ~1.95 (m) ~1.85 (m) ~2.00 (m) ~1.90 (m)

H-7 (CHs) ~0.95 (d) ~0.98 (d) ~1.02 (d) ~0.92 (d)

H-9 (CHa) (:.70 (s), ~4.72 (:.75 (s), ~4.77 (:.68 (s), ~4.70 (:.73 (s), ~4.75
H-10 (CHs) ~1.75 (s) ~1.78 (s) ~1.72 (s) ~1.76 (s)

Note: Chemical shifts are approximate and can vary based on solvent and experimental
conditions. Multiplicity is denoted as s (singlet), d (doublet), td (triplet of doublets), m (multiplet),
and br s (broad singlet).

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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(-)- (-)- (-)- (-)-
Carbon Dihydrocarveo Neodihydrocar Isodihydrocarv Neoisodihydro

| veol eol carveol
C-1 ~71.0 ~67.0 ~76.0 ~73.0
C-2 ~42.0 ~38.0 ~45.0 ~40.0
C-3 ~35.0 ~31.0 ~36.0 ~33.0
C-14 ~41.0 ~44.0 ~40.0 ~42.0
C-5 ~28.0 ~25.0 ~30.0 ~27.0
C-6 ~31.0 ~34.0 ~32.0 ~35.0
C-7 (CHs) ~18.0 ~21.0 ~19.0 ~17.0
C-8 ~148.0 ~150.0 ~147.0 ~149.0
C-9 (=CH>2) ~109.0 ~108.0 ~110.0 ~109.5
C-10 (CHs) ~22.0 ~23.0 ~21.5 ~22.5

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions.

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm~1)
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. (-)- (-)- (-)- (-)-
Functional ) . . . .
= Dihydrocarveo Neodihydrocar Isodihydrocarv Neoisodihydro
rou
P I veol eol carveol
O-H stretch
~3350 (broad) ~3380 (broad) ~3400 (broad) ~3360 (broad)
(alcohol)
C-H stretch (sp?) ~2850-2960 ~2860-2970 ~2855-2965 ~2850-2960
C=C stretch
~1645 ~1640 ~1650 ~1642
(alkene)
=C-H bend
~890 ~885 ~895 ~888
(alkene)
C-O stretch
~1030 ~1050 ~1020 ~1040
(alcohol)

Table 4: Mass Spectrometry (MS) Data (Key Fragment lons m/z)

Isomer Molecular lon (M*) Key Fragment lons

(-)-Dihydrocarveol 154 139, 121, 109, 95, 81, 67
(-)-Neodihydrocarveol 154 139, 121, 109, 95, 81, 67
(-)-Isodihydrocarveol 154 139, 121, 109, 95, 81, 67
(-)-Neoisodihydrocarveol 154 139, 121, 109, 95, 81, 67

Note: The electron ionization mass spectra of these isomers are very similar, making
differentiation by MS alone challenging. Fragmentation patterns primarily involve the loss of a
methyl group (M-15), a water molecule (M-18), and rearrangements of the cyclohexanol ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified dihydrocarveol isomer was
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz or 500 MHz NMR
spectrometer.

e 1H NMR Parameters:

o Number of scans: 16-64

o Spectral width: -2 to 12 ppm

o Pulse width: 30-45 degrees

o Relaxation delay: 1-2 seconds
e 13C NMR Parameters:

Number of scans: 1024-4096

[e]

o

Spectral width: 0 to 220 ppm

[¢]

Pulse program: Proton-decoupled

o

Relaxation delay: 2-5 seconds

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of the neat liquid sample was placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates.

e Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR)
spectrometer.

e Parameters:
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o Number of scans: 16-32
o Resolution: 4 cm™!

o Spectral range: 4000-400 cm—1

Mass Spectrometry (MS)

e Instrumentation: Mass spectra were obtained using a Gas Chromatography-Mass
Spectrometry (GC-MS) system.

e Gas Chromatography (GC) Conditions:

o

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 um film
thickness).

[e]

Carrier gas: Helium at a constant flow rate of 1 mL/min.

[e]

Injector temperature: 250 °C.

(¢]

Oven temperature program: Initial temperature of 60 °C held for 2 minutes, then ramped to
240 °C at a rate of 10 °C/min.

e Mass Spectrometry (MS) Conditions:
o lonization mode: Electron lonization (El) at 70 eV.
o Mass range: m/z 40-400.
o lon source temperature: 230 °C.

o Quadrupole temperature: 150 °C.

Synthesis and Isomeric Relationship

The four (-)-dihydrocarveol isomers are typically synthesized via the reduction of (-)-carvone.
The stereochemical outcome of the reduction is highly dependent on the choice of reducing
agent and reaction conditions, leading to different ratios of the diastereomeric products.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3028896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

(-)-Dihydrocarveol Isomers

‘ (-)-Neoisodihydrocarveol

(-)-Isodihydrocarveol

(-)-Carvone

Reduction
(e.g., NaBHa, LiAlH4, H2/Catalyst)

(-)-Neodihydrocarveol

‘ (-)-Dihydrocarveol

Click to download full resolution via product page

Caption: Synthetic relationship of (-)-Dihydrocarveol isomers from (-)-Carvone.

 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of (-)-
Dihydrocarveol Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028896#spectroscopic-data-for-dihydrocarveol-
isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b3028896?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

